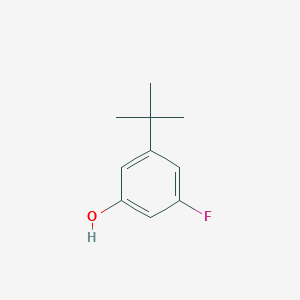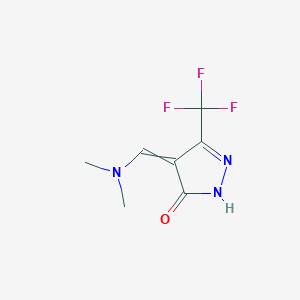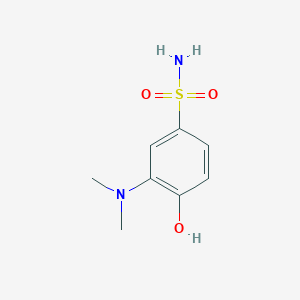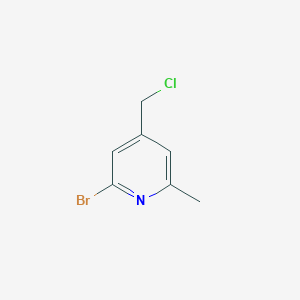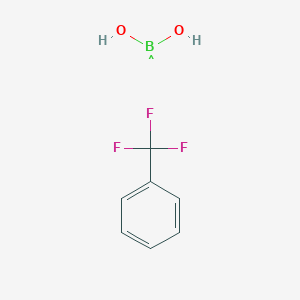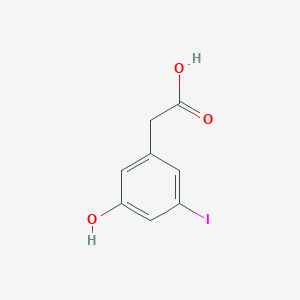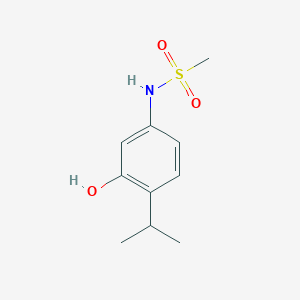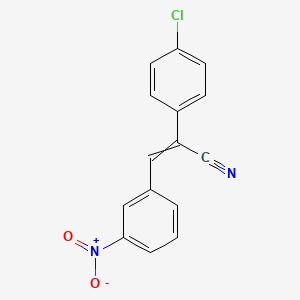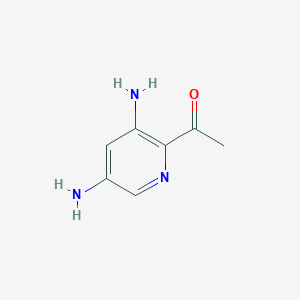![molecular formula C12H13NO2 B14852214 1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a widely employed method for the formation of esters under mild conditions . This method typically uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane. The reaction conditions are generally mild, making it suitable for sensitive compounds.
Industrial Production Methods
Industrial production of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to balance cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and as a solvent.
Uniqueness
(E)-[(3E)-4-Phenylbut-3-en-2-ylidene]amino acetate is unique due to its specific structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino] acetate |
InChI |
InChI=1S/C12H13NO2/c1-10(13-15-11(2)14)8-9-12-6-4-3-5-7-12/h3-9H,1-2H3/b9-8+,13-10+ |
Clé InChI |
XZKLOHCAPLMVJQ-PEGOPYGQSA-N |
SMILES isomérique |
C/C(=N\OC(=O)C)/C=C/C1=CC=CC=C1 |
SMILES canonique |
CC(=NOC(=O)C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




